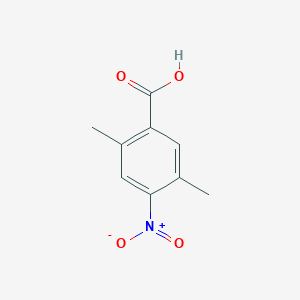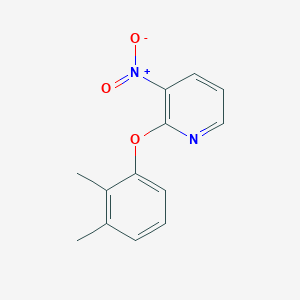
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE: is an organic compound with the chemical formula C7H3Cl3OS. It is a colorless to light yellow liquid that is soluble in non-polar solvents such as ether, chloroform, and benzene, but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and is involved in the production of various pesticides and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE generally involves the reaction of thionitrous chloride with 2,4-dichlorobenzoate . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity .
化学反応の分析
Types of Reactions: 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and esterification reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Electrophilic Substitution: This reaction involves the introduction of an electrophile into the aromatic ring. Common reagents include halogens or nitro compounds under acidic conditions.
Esterification: This reaction involves the formation of an ester by reacting with an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while esterification can produce esters of 2,4-dichlorophenyl .
科学的研究の応用
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE has several scientific research applications, including:
Biology: It is used in biochemical studies to investigate the effects of chlorinated phenyl compounds on biological systems.
Medicine: It is involved in the development of pharmaceutical agents that target specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives that can interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
類似化合物との比較
2,4-dichlorophenyl chlorothioformate: An organic compound with similar chemical properties and applications.
O-(2,4-dichlorophenyl) carbonochloridothioate: Another compound with similar reactivity and uses in organic synthesis.
Uniqueness: this compound is unique in its specific reactivity and the types of reactions it undergoes. Its ability to participate in nucleophilic substitution, electrophilic substitution, and esterification reactions makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
2812-86-4 |
|---|---|
分子式 |
C7H3Cl3OS |
分子量 |
241.5 g/mol |
IUPAC名 |
O-(2,4-dichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H3Cl3OS/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H |
InChIキー |
FISIMXSKNBGWFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |
Key on ui other cas no. |
2812-86-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)







![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)





